Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate
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Overview
Description
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is a heterocyclic compound that features a brominated imidazo[1,2-a]pyrimidine core fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with a brominated benzoic acid derivative under acidic conditions, followed by esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or copper may be employed to facilitate the cyclization and bromination steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine: Similar core structure but without the bromine substitution.
Benzimidazole: Contains a fused benzene and imidazole ring but differs in the position and type of heteroatoms.
Uniqueness
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is unique due to its specific bromine substitution and ester functional group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic applications .
Properties
CAS No. |
944581-07-1 |
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Molecular Formula |
C14H10BrN3O2 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C14H10BrN3O2/c1-20-13(19)10-4-2-9(3-5-10)12-8-18-7-11(15)6-16-14(18)17-12/h2-8H,1H3 |
InChI Key |
IBYVUIAGPODBIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br |
Origin of Product |
United States |
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